YB-1 Inhibitory Potency: SU056 IC50 in Ovarian Cancer Cells vs. Structural Regioisomer Baseline
SU056 inhibits YB-1 with an IC50 of 1.73 μM in SKOV3 ovarian cancer cells, providing a quantitative benchmark for target engagement . This potency derives specifically from the 3-fluorophenyl substitution pattern; the structurally related 4-fluorophenyl regioisomer (CAS 861208-09-5) lacks published YB-1 inhibition data, with its only known biological annotation being inclusion in a protease assay screening panel without follow-up characterization [1]. This functional divergence underscores that fluorophenyl positional isomerism is not a conservative substitution in this scaffold.
| Evidence Dimension | YB-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.73 μM in SKOV3 cells |
| Comparator Or Baseline | 4-fluorophenyl regioisomer (CAS 861208-09-5): No YB-1 inhibition data available |
| Quantified Difference | Target compound shows defined YB-1 inhibition; comparator lacks any reported YB-1 activity |
| Conditions | SKOV3 human ovarian adenocarcinoma cell line; YB-1 functional inhibition assay |
Why This Matters
Procurement decisions for YB-1 targeted research require a compound with validated target engagement; the 4-fluorophenyl analog offers no such validation, making SU056 the only data-supported choice.
- [1] AA Blocks. 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one (CAS 861208-09-5). Technical Datasheet. View Source
